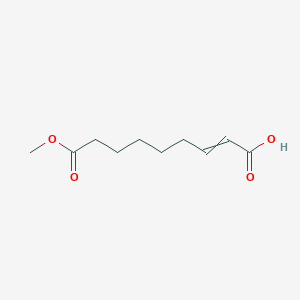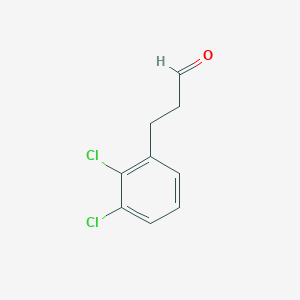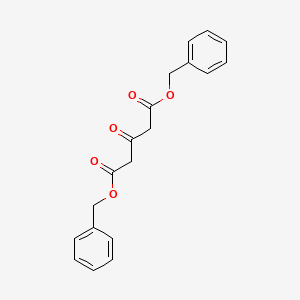
Dibenzyl 3-oxopentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzyl 3-oxopentanedioate is an organic compound with the molecular formula C({17})H({16})O(_{5}) It is a derivative of pentanedioic acid, featuring two benzyl groups and a keto group at the third carbon of the pentanedioate chain
准备方法
Synthetic Routes and Reaction Conditions: Dibenzyl 3-oxopentanedioate can be synthesized through the esterification of 3-oxopentanedioic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: The compound can be reduced to form alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)).
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various derivatives. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid.
Reduction: LiAlH(_4) in dry ether, NaBH(_4) in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Benzyl 3-oxopentanedioic acid, benzyl ketones.
Reduction: Dibenzyl 3-hydroxypentanedioate, dibenzyl pentanedioate.
Substitution: Benzyl-substituted amides or thiol esters.
科学研究应用
Dibenzyl 3-oxopentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.
Industry: It is used in the manufacture of polymers and resins, where its ester groups can undergo polymerization reactions.
作用机制
The mechanism by which dibenzyl 3-oxopentanedioate exerts its effects depends on the specific reaction or application. In ester hydrolysis, for example, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of 3-oxopentanedioic acid and benzyl alcohol. In oxidation reactions, the keto group can be targeted by oxidizing agents, resulting in the formation of carboxylic acids or ketones.
Molecular Targets and Pathways:
Ester Hydrolysis: Catalyzed by esterases, leading to the breakdown of the ester bond.
Oxidation: Involves electron transfer to oxidizing agents, resulting in the formation of oxidized products.
相似化合物的比较
Diethyl 3-oxopentanedioate: Used in similar synthetic applications but has different physical properties due to the ethyl groups.
Dimethyl 3-oxopentanedioate: Another ester with similar reactivity but different solubility and boiling point characteristics.
Dibenzyl 3-oxopentanedioate stands out due to the presence of benzyl groups, which can impart unique reactivity and solubility properties, making it a valuable compound in various chemical and industrial applications.
属性
分子式 |
C19H18O5 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC 名称 |
dibenzyl 3-oxopentanedioate |
InChI |
InChI=1S/C19H18O5/c20-17(11-18(21)23-13-15-7-3-1-4-8-15)12-19(22)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI 键 |
SWXXORGMUFCOHG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)CC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12439721.png)
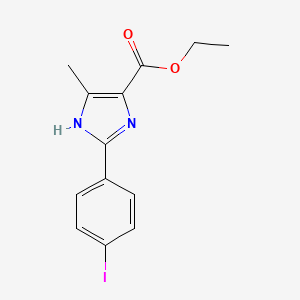
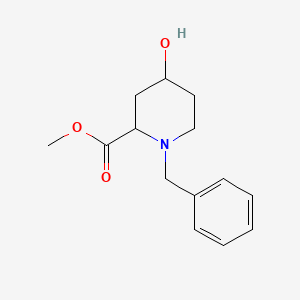
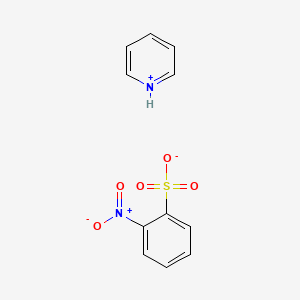
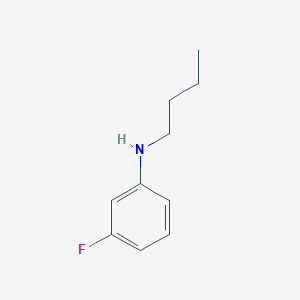
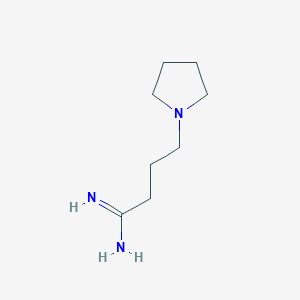

![(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12439755.png)

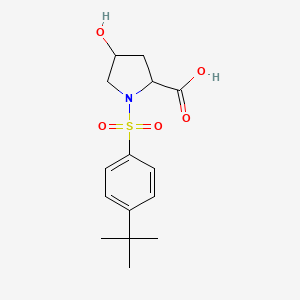
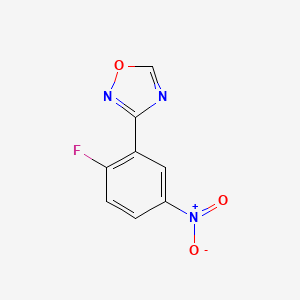
![[2-(3-Bromophenyl)ethyl]hydrazine](/img/structure/B12439785.png)
